(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[2-(difluoromethyl)-5-thiophen-2-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3S/c10-9(11)14-6(5-12)4-7(13-14)8-2-1-3-15-8/h1-4,9H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSYWRAGWNPYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)CN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is a pyrazole derivative known for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and applications in medicinal chemistry, supported by various research findings and case studies.
Synthesis of the Compound
The synthesis of (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Introduction of the Difluoromethyl Group : This is accomplished using difluoromethyl halides under basic conditions.
- Incorporation of the Thiophene Ring : Commonly done via cross-coupling reactions such as Suzuki or Stille coupling.
Table 1: Synthetic Routes for (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Pyrazole | Cyclization | Hydrazine derivatives, carbonyls |
| Difluoromethyl Introduction | Substitution | Difluoromethyl halides |
| Thiophene Incorporation | Cross-Coupling | Suzuki or Stille reagents |
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549. The observed IC50 values suggest that these compounds may serve as potential candidates for cancer therapy .
The biological activity of (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine may be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit key enzymes or receptors involved in various biochemical pathways, thereby modulating cellular responses related to inflammation and cancer progression .
Table 2: Biological Activities and Mechanisms
| Biological Activity | Target Organism/Cell Line | Mechanism of Action |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition of bacterial growth |
| Anticancer | HeLa, A549 | Inhibition of cell proliferation |
Case Study 1: Antimicrobial Efficacy
In a recent study, derivatives similar to (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain compounds exhibited significant antibacterial activity with MIC values lower than traditional antibiotics, highlighting their potential as alternative therapeutic agents in treating resistant infections .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of pyrazole derivatives, including this compound. The study reported that treatment with these derivatives resulted in a dose-dependent decrease in cell viability in both HeLa and A549 cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Core
Key Analogs :
1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride Substituents: Pyridin-3-yl (position 1), trifluoromethyl (position 3), methanamine (position 5). Molecular Weight: 278.66 g/mol . The trifluoromethyl group increases electronegativity compared to difluoromethyl.
1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine Substituents: Difluoromethyl (position 1), pyridin-4-yl (position 3), N-methylmethanamine (position 5). Molecular Weight: 238.24 g/mol .
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine Substituents: 2-Thienylethyl (position 1), methyl (position 3), amine (position 5). Molecular Weight: Not explicitly stated, but estimated at ~235 g/mol based on formula C9H11N3S . Key Differences: Ethyl linker between pyrazole and thiophene increases conformational flexibility. The methyl group at position 3 may reduce steric hindrance compared to bulkier substituents.
Table 1: Structural and Property Comparison
Impact of Fluorination :
- Difluoromethyl (CF2H) : Balances hydrophobicity and metabolic resistance compared to trifluoromethyl (CF3), which is more electronegative but prone to longer environmental persistence .
Preparation Methods
The preparation of this compound typically involves multi-step synthetic pathways centered around the construction of the pyrazole core, introduction of the difluoromethyl group, and functionalization with the thiophen-2-yl and methanamine groups. The key synthetic approaches can be summarized as follows:
- Formation of the Pyrazole Ring: Usually achieved via cyclocondensation or cycloaddition reactions involving hydrazine derivatives and appropriate electrophilic partners.
- Incorporation of the Difluoromethyl Group: Introduced either by using difluoromethylated precursors or via post-cyclization functionalization.
- Attachment of the Thiophen-2-yl Moiety: Typically through substitution or cross-coupling reactions.
- Introduction of the Methanamine Group: Achieved by functional group transformations such as reductive amination or nucleophilic substitution.
Specific Preparation Methods
Pyrazole Core Construction via Nitrile Imine Cycloaddition
A modern and efficient approach involves the one-pot synthesis of trifluoromethylated pyrazoles using in situ generated nitrile imines and mercaptoacetaldehyde as an acetylene surrogate. This method, reported in recent literature, can be adapted for difluoromethyl analogues by substituting trifluoromethyl with difluoromethyl groups.
- Reaction Conditions: The nitrile imine is generated in situ from hydrazonoyl halides under mild conditions.
- Cycloaddition: The nitrile imine undergoes (3 + 3)-annulation with mercaptoacetaldehyde to form an intermediate 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine.
- Ring Contraction: Treatment with para-toluenesulfonyl chloride (p-TsCl) induces dehydration and ring contraction to yield the pyrazole derivative.
- Advantages: This protocol is scalable, uses safe and readily available reagents, and tolerates various functional groups.
The process can be summarized in the following table:
This method is particularly noted for its mild conditions and high regioselectivity, avoiding harsh reagents and complex equipment.
Methanamine Functional Group Installation
The methanamine group at the pyrazole 5-position can be introduced by:
- Reductive Amination: Using aldehyde precursors at the pyrazole 5-position followed by reductive amination with ammonia or amine sources.
- Nucleophilic Substitution: Halogenated pyrazole intermediates can be converted to aminomethyl derivatives through nucleophilic substitution with ammonia or primary amines.
Reaction Optimization and Parameters
Optimization of reaction parameters significantly impacts the yield and purity of the target compound. Key parameters include:
- Temperature: Mild to moderate temperatures (room temperature to 65°C) favor high yields and minimize side reactions.
- Solvent: Polar aprotic solvents such as dichloromethane or dimethylformamide are preferred for solubility and reaction control.
- Bases: Phosphate bases like Na3PO4 or K3PO4 are effective in generating nitrile imines and promoting cycloaddition.
- Workup: Neutralization with aqueous NaOH, extraction with ethyl acetate, drying over magnesium sulfate, and purification by column chromatography or recrystallization.
A representative optimization data table for pyrazole synthesis (related to trifluoromethyl analogues but applicable to difluoromethyl derivatives) is as follows:
| Entry | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|
| 1 | 25 | Na3PO4 | 70 |
| 2 | 35 | K3PO4 | 80 |
| 3 | 45 | Na3PO4 | 81 |
| 4 | 65 | Na3PO4 | 75 |
| 5 | 85 | Na3PO4 | 85 |
This indicates optimal yields at moderate temperatures and phosphate bases.
Mechanistic Insights
The key mechanistic steps involve:
- Nitrile Imine Generation: Base-mediated dehydrohalogenation of hydrazonoyl halides.
- (3 + 3)-Annulation: Cycloaddition with mercaptoacetaldehyde forming a 1,3,4-thiadiazine intermediate.
- Ring Contraction: p-TsCl mediated dehydration and sulfur extrusion leading to aromatized pyrazole.
The ring contraction proceeds via a 6π-electrocyclization mechanism, generating a bicyclic thiirane intermediate that eliminates sulfur to afford the pyrazole core.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting Materials | Hydrazonoyl halides, mercaptoacetaldehyde, thiophen-2-yl hydrazines or halogenated pyrazoles |
| Key Reactions | Nitrile imine generation, (3 + 3)-annulation, ring contraction with p-TsCl |
| Functional Group Installation | Difluoromethyl via hydrazonoyl precursors; thiophen-2-yl via substitution or cross-coupling; methanamine via reductive amination or substitution |
| Reaction Conditions | Mild temperatures (25–65°C), polar aprotic solvents, phosphate bases |
| Purification | Extraction, drying, evaporation, chromatography |
| Yields | Typically 70–98% depending on optimization |
| Scalability | Demonstrated on gram scale with consistent yields |
Research Findings and Practical Notes
- The use of p-TsCl is critical for efficient ring contraction and high yields, outperforming other reagents such as oxalyl chloride which lead to side products.
- The method tolerates a variety of functional groups, enabling the synthesis of diverse pyrazole derivatives including fluorinated and non-fluorinated analogues.
- The reaction is amenable to scale-up, maintaining high yield and purity.
- The thiophen-2-yl substituent can be introduced early in the synthesis or via late-stage functionalization, depending on the synthetic route chosen.
- Control of reaction parameters such as temperature and base choice is essential to minimize by-products and maximize regioselectivity.
Q & A
Q. What are the recommended synthetic routes for (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, and how do reaction conditions influence yield?
A multi-step synthesis is typically employed, starting with the condensation of difluoromethyl ketones with thiophene-containing hydrazines to form the pyrazole core. Subsequent functionalization of the pyrazole C5-position with a methanamine group requires careful control of pH and temperature to avoid side reactions (e.g., over-alkylation). Evidence from analogous pyrazole-thiophene systems suggests that catalytic bases like K₂CO₃ in DMF at 60–80°C optimize substitution efficiency . Yield optimization often involves iterative adjustment of stoichiometry (e.g., 1.2:1 amine:halide ratio) and purification via column chromatography with ethyl acetate/hexane gradients .
Q. How is the structural identity of this compound validated, and what analytical techniques are critical?
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in related pyrazolone-thiophene derivatives (e.g., monoclinic P21/c space group, β = 91.56°, Z = 4) . Complementary techniques include:
- NMR : H/C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; difluoromethyl as a doublet near δ 5.5 ppm).
- HRMS : Exact mass matching within 3 ppm error for molecular ion [M+H]⁺.
- FTIR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyrazole ring) .
Q. What safety protocols are essential when handling this compound in the lab?
Based on GHS classifications for structurally similar amines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to mitigate respiratory irritation (H335).
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes.
- Storage : Stable at 2–8°C in amber glass under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the difluoromethyl group in catalytic transformations?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the -CF₂H group, which polarizes the pyrazole ring and enhances electrophilicity at C5. Solvent effects (e.g., ε = 78.4 for water) can be incorporated via PCM models to simulate reaction environments. These predictions align with experimental observations of nucleophilic substitution rates .
Q. What strategies resolve discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:
Q. How does the thiophene moiety influence the compound’s electronic properties and biological activity?
The thiophene’s electron-rich π-system enhances charge-transfer interactions, quantified via cyclic voltammetry (E₁/2 ≈ -1.2 V vs. Ag/AgCl). This stabilizes intermediates in kinase inhibition assays, as seen in related pyrazole-thiophene inhibitors targeting EGFR (IC₅₀ < 100 nM). SAR studies suggest replacing thiophene with furan reduces potency by 50%, highlighting its critical role .
Q. What mechanistic insights explain unexpected byproducts during amination reactions?
Common byproducts (e.g., bis-alkylated amines) arise from over-reaction at the pyrazole N1-position. Mechanistic studies using LC-MS/MS and isotopic labeling (e.g., N-ammonia) reveal competing pathways:
- Kinetic Control : Low temperatures favor mono-amination.
- Thermodynamic Control : Prolonged heating shifts equilibrium toward bis-alkylation. Optimization via stopped-flow IR or inline pH monitoring minimizes these side reactions .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
